molecular formula C20H21N3O5 B2692288 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 1226451-13-3

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2692288
CAS No.: 1226451-13-3
M. Wt: 383.404
InChI Key: HNEOTEUVAQOWIN-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications

Chemotherapeutic Potential

Research has shown that derivatives of 1,3,4-oxadiazole, which include structures similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide, have been designed and synthesized with the aim of finding new cytotoxic and antimicrobial agents. These derivatives have demonstrated improved antitumor activity. For instance, certain compounds have shown significant inhibitory activity against human tumor cell lines such as A549 lung and MCF7 breast cancer cell lines, highlighting their potential as promising chemotherapeutic agents (Kaya et al., 2017).

Antimicrobial Activity

The antimicrobial activity of 1,3,4-oxadiazole derivatives, related to the compound , has been evaluated against various gram-positive and gram-negative bacteria and fungi. Studies have found that these compounds possess higher antimicrobial potential against gram-negative bacteria compared to gram-positive bacteria, indicating their use in targeting specific microbial infections (Kaya et al., 2017).

Pharmacological Studies

In pharmacological research, derivatives of the mentioned compound have been investigated as inhibitors of specific proteins associated with diseases, such as Collapsin response mediator protein 1 (CRMP 1) inhibitors in small lung cancer. This research approach aims to develop new therapeutic agents by targeting specific molecular pathways involved in disease progression, offering a pathway for the development of targeted therapies (Panchal et al., 2020).

Synthetic Studies

Synthetic studies involving similar compounds have focused on developing new methodologies for their synthesis and characterization. These studies aim to improve the efficiency and selectivity of synthesizing these compounds, which is crucial for their application in medicinal chemistry. For instance, novel methods for synthesizing 1,3,4-oxadiazole derivatives with potential hypoglycemic activity have been reported, contributing to the field of diabetes research (Nikaljea et al., 2012).

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-14-4-3-5-17(10-14)27-13-19(24)21-11-20-22-18(23-28-20)12-26-16-8-6-15(25-2)7-9-16/h3-10H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEOTEUVAQOWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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